Molecular Weight and Lipophilicity Differentiation from the m-Tolyl Analog (CAS 2201046-84-4)
The target compound (MW 377.45 g/mol, C21H23N5O2) differs from the closest commercially catalogued analog, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide (CAS 2201046-84-4; MW 347.42 g/mol, C20H21N5O), by substitution of the N-aryl m-methyl group with an o-ethoxy group, increasing molecular weight by 30.03 g/mol (+8.6%) and introducing an additional hydrogen-bond acceptor (ether oxygen) . The core N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide fragment has a measured LogP of 1.92 and LogSW of -3.32, establishing baseline polarity . Addition of the 4-phenyl-1,2,3-triazole moiety is estimated to increase LogP by 1.5–2.0 units, yielding a predicted LogP of approximately 3.4–3.9 for the target compound, compared to an estimated 3.0–3.5 for the m-tolyl analog (methyl group being less lipophilic than ethoxy) . The quantified difference in hydrogen-bond acceptor count (5 vs. 4) and rotatable bond count (6 vs. 4) further distinguishes the compounds' conformational flexibility and potential for polar interactions.
| Evidence Dimension | Molecular weight, estimated LogP, H-bond acceptor count |
|---|---|
| Target Compound Data | MW 377.45 g/mol; estimated LogP ~3.4–3.9; H-bond acceptors 5; rotatable bonds 6 |
| Comparator Or Baseline | CAS 2201046-84-4: MW 347.42 g/mol; estimated LogP ~3.0–3.5; H-bond acceptors 4; rotatable bonds 4 |
| Quantified Difference | ΔMW +30.03 g/mol (+8.6%); ΔH-bond acceptors +1; estimated ΔLogP +0.4; Δrotatable bonds +2 |
| Conditions | Computational estimation based on fragment additivity; core fragment LogP measured experimentally via Hit2Lead/ChemBridge database |
Why This Matters
The higher molecular weight and lipophilicity of the target compound may enhance membrane permeability and hydrophobic pocket occupancy compared to the m-tolyl analog, relevant when screening for targets with deep lipophilic binding sites or when optimizing for blood-brain barrier penetration.
